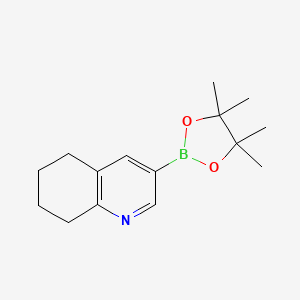

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline (CAS: 1256360-50-5) is a boronic ester derivative of the tetrahydroquinoline scaffold. The compound features a saturated bicyclic structure (5,6,7,8-tetrahydroquinoline) fused with a pinacol boronate group at the 3-position. This structure enhances stability and solubility, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . Its synthesis typically involves coupling 5,6,7,8-tetrahydroquinoline with pinacol boronic ester under transition-metal catalysis .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIVVYUCVMLVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682371 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-50-5 | |

| Record name | 5,6,7,8-Tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Setup and Optimization

In a representative procedure adapted from microwave-assisted protocols, 6-chloro-5,6,7,8-tetrahydroquinoline is reacted with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline boronic acid pinacol ester (0.65 g, 2.54 mmol) in a toluene/ethanol (9:1) solvent system. Catalytic amounts of tetrakis(triphenylphosphine)palladium(0) (0.08 g, 0.069 mmol) and cesium carbonate (1.5 g, 4.60 mmol) are added under inert conditions. Microwave irradiation at 130°C for 1 hour achieves a 49.6% yield of the coupled product. Purification via silica column chromatography (chloroform/methanol, 9.5:0.5) affords the target compound with >99% purity.

Key Parameters:

-

Solvent System : Toluene/ethanol (9:1) enhances solubility of both aromatic and boronate components.

-

Base Selection : Cesium carbonate facilitates transmetalation without hydrolyzing the boronate ester.

-

Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 12–24 hours to 1 hour but may lower yields compared to oil-bath heating.

Direct Palladium-Catalyzed Borylation of Tetrahydroquinoline

A streamlined approach avoids preformed boronate esters by directly borylating chloro- or bromo-tetrahydroquinolines using tetrahydroxydiboron (B₂(OH)₄). This method, developed for aryl chlorides, was adapted for heterocyclic substrates.

Catalytic System and Conditions

In a nitrogen-purged vial, 3-chloro-5,6,7,8-tetrahydroquinoline (1.0 mmol), B₂(OH)₄ (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and XPhos (0.09 mmol) are combined in ethanol (0.1 M). After heating at 80°C for 18 hours, the mixture is filtered through Celite, and the boronic acid intermediate is treated with pinacol (1.5 eq) in methanol to form the boronate ester. The final product is isolated in 68% yield after Soxhlet extraction with acetone.

Advantages Over Suzuki-Miyaura:

-

Atom Economy : Eliminates the need for pre-synthesized boronate esters.

-

Functional Group Tolerance : Compatible with ethers, amines, and halides present in tetrahydroquinoline derivatives.

Copper-Mediated Alkyne Borylation and Cyclization

A multi-step route from alkyne precursors enables precise control over substituent placement. This method, adapted from tetrahydroquinoline synthesis protocols, involves:

Synthesis of Alkyne Intermediate

tert-Butyl (3-phenylprop-2-yn-1-yl)carbamate is prepared via Sonogashira coupling of 3-iodo-5,6,7,8-tetrahydroquinoline with propargyl carbamate (69% yield).

Borylation and Cyclization

The alkyne is treated with bis(pinacolato)diboron (B₂pin₂, 1.1 eq), NaOtBu (0.15 eq), CuCl (0.1 eq), and PCy₃ (0.12 eq) in toluene at 60°C for 24 hours. This hydroboration-step forms the Z-alkenyl boronate, which undergoes acid-catalyzed cyclization to yield the tetrahydroquinoline-boronate ester (75% yield).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : The 3-position of tetrahydroquinoline is less reactive than fully aromatic quinoline. Directing groups (e.g., -NHBoc) may enhance borylation at C3.

-

Purification : Boronate esters are prone to hydrolysis; Soxhlet extraction with acetone or pentane/ether precipitation improves purity.

-

Catalyst Loading : Reducing Pd from 5 mol% to 1–2 mol% via XPhos ligands maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Various reduced boron-containing compounds.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

Biology: Potential use in the development of boron-containing drugs due to its unique chemical properties.

Medicine: Investigated for its potential in drug design and development, particularly in targeting specific biological pathways.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Features and Differences

The compound is compared with four classes of analogues: tetrahydroisoquinoline derivatives, pyridine/quinoline-based boronic esters, heterocyclic hybrids, and simple aryl boronic esters.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline | C₁₅H₂₀BNO₂ | 259.15 | 1256360-50-5 | Tetrahydroquinoline | Boronate at C3 |

| 2-Methyl-6-(dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | C₁₆H₂₂BNO₂ | 271.17 | 922718-57-8 | Tetrahydroisoquinoline | Boronate at C6, methyl at C2 |

| 8-Methoxy-2-methyl-6-(dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | C₁₇H₂₄BNO₃ | 301.20 | 2578803-89-9 | Tetrahydroisoquinoline | Boronate at C6, methoxy at C8 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₆BNO₂ | 205.06 | 329214-79-1 | Pyridine | Boronate at C3 |

| 5-(Dioxaborolan-2-yl)quinoline-8-carbaldehyde | C₁₆H₁₈BNO₃ | 283.14 | 958852-17-0 | Quinoline | Boronate at C5, aldehyde at C8 |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C₁₂H₁₇BO₃ | 220.07 | 214360-76-6 | Phenol | Boronate at C3 |

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline is a compound that integrates a tetrahydroquinoline structure with a boron-containing moiety. Tetrahydroquinolines are known for their diverse biological activities, including antitumor and antibacterial properties. This article reviews the biological activity of this specific compound based on recent research findings.

- Molecular Formula: C₁₂H₁₇BNO₂

- Molecular Weight: 205.06 g/mol

- CAS Number: Not specified in the search results but related to compounds with similar structures.

Biological Activity Overview

Tetrahydroquinoline derivatives have been extensively studied for their potential in medicinal chemistry. The incorporation of boron into these structures is particularly interesting due to boron's unique chemical properties that can enhance biological activity.

Antitumor Activity

Research has indicated that tetrahydroquinoline derivatives exhibit significant antitumor properties. For instance:

- Compound I demonstrated potential as an allosteric inhibitor of Akt, which is crucial in cancer cell signaling pathways (Huang et al., 2017) .

- Compound II was designed as a novel anticancer agent that induces apoptosis and causes cell cycle arrest at the G2/M phase (Chen et al., 2013) .

Antibacterial Activity

The antibacterial properties of tetrahydroquinolines have also been noted:

- Certain derivatives showed effective inhibition against Escherichia coli, indicating their potential as antibacterial agents (Ramesh et al., 2009) .

The mechanisms through which these compounds exert their biological effects can involve:

- Inhibition of Key Enzymes: Many tetrahydroquinolines act by inhibiting enzymes involved in cell proliferation and survival.

- Induction of Apoptosis: Compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Huang et al. (2017) | Compound I | Antitumor | Specific allosteric inhibitor of Akt |

| Chen et al. (2013) | Compound II | Anticancer | Induces apoptosis and G2/M arrest |

| Ramesh et al. (2009) | Various tetrahydroquinolines | Antibacterial | Effective against E. coli |

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the development of these compounds:

Q & A

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroquinoline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where the boronate ester acts as a coupling partner. A common approach involves reacting 3-bromo-5,6,7,8-tetrahydroquinoline with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : The tetrahydroquinoline protons (δ 1.5–2.8 ppm for CH2 groups) and aromatic protons (δ 6.8–7.5 ppm) should align with predicted splitting patterns.

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the boronate ester group. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Q. What are the optimal storage conditions to ensure compound stability?

Store at 0–6°C under inert gas (argon/nitrogen) in amber glass vials to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How do steric effects from the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?

The bulky pinacol boronate group can reduce reaction rates in Suzuki couplings due to steric hindrance. Optimize by:

Q. How should researchers address contradictory spectral data for this compound?

Discrepancies in melting points or NMR shifts may arise from polymorphism or residual solvents. Mitigate by:

Q. What computational tools are recommended for modeling its electronic properties?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts HOMO/LUMO energies and charge distribution. Use Molecular Dynamics (MD) simulations to study solvation effects and boron-oxygen bond stability. Validate with experimental UV-Vis and cyclic voltammetry data .

Q. How can this compound be applied in catalytic systems or metal coordination chemistry?

The tetrahydroquinoline moiety acts as a ligand scaffold for transition metals (e.g., Pd, Rh). Applications include:

- Asymmetric catalysis : Modify the nitrogen atom with chiral auxiliaries for enantioselective reactions.

- Photoredox catalysis : Study charge-transfer properties via UV-Vis and transient absorption spectroscopy .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| ¹H NMR (CDCl3) | δ 1.3 ppm (s, 12H, pinacol CH3) | |

| ¹¹B NMR | δ 32 ppm (sharp singlet) | |

| HRMS (ESI+) | m/z calc. for C16H24BNO2: 297.18 |

Q. Table 2. Reaction Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)2 with SPhos | +25% efficiency |

| Solvent | Toluene/H2O (3:1) | Reduces steric hindrance |

| Temperature | 90°C (microwave, 10 min) | Faster kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.